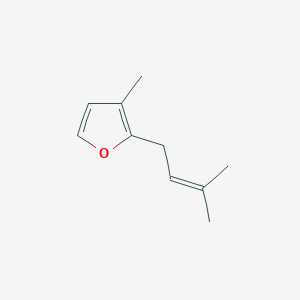

3-Methyl-2-(3-methylbut-2-enyl)-furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2-(3-methylbut-2-enyl)-furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascene) and has an odor threshold of 200 ppb. The compound is a 2,3-disubstituted furan with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol .

Méthodes De Préparation

3-Methyl-2-(3-methylbut-2-enyl)-furan can be synthesized through various methods. One common synthetic route involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral. Another method includes the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation . Industrial production methods often involve the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization and Grignard reaction to yield the final product .

Analyse Des Réactions Chimiques

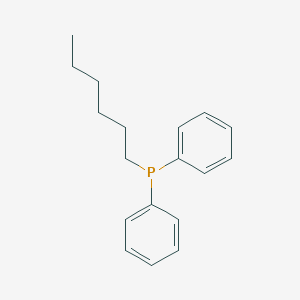

3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .

Applications De Recherche Scientifique

3-Methyl-2-(3-methylbut-2-enyl)-furan has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been identified as a female sex pheromone of an acarid mite, Caloglyphus sp., causing sexual excitation in males at concentrations of less than 100 ng . In the fragrance industry, it is a desirable component of rose oil, contributing to its characteristic aroma .

Mécanisme D'action

The mechanism of action of 3-Methyl-2-(3-methylbut-2-enyl)-furan involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in the male acarid mite, triggering a cascade of neural signals that result in sexual excitation . In the context of its fragrance properties, the compound interacts with olfactory receptors in humans, contributing to the perception of the rose scent .

Comparaison Avec Des Composés Similaires

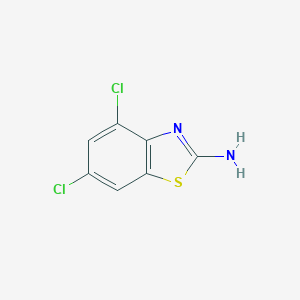

3-Methyl-2-(3-methylbut-2-enyl)-furan is unique due to its specific structure and properties. Similar compounds include other 2,3-disubstituted furans such as 3-methyl-2-prenylfuran and 2-(3-methyl-2-butenyl)-3-methylfuran . These compounds share similar molecular structures but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications .

Propriétés

Numéro CAS |

15186-51-3 |

|---|---|

Formule moléculaire |

C10H14O |

Poids moléculaire |

150.22 g/mol |

Nom IUPAC |

3-methyl-2-(3-methylbut-2-enyl)furan |

InChI |

InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3 |

Clé InChI |

UTSGPHXOHJSDBC-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)CC=C(C)C |

SMILES canonique |

CC1=C(OC=C1)CC=C(C)C |

Key on ui other cas no. |

15186-51-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.